Ammonium-15N,d4 chloride

Description

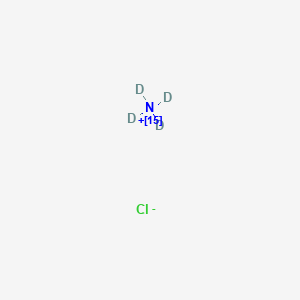

Structure

2D Structure

Properties

IUPAC Name |

azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClH.H3N/h1H;1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLXLAEXVIDQMFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClH4N, NH4Cl | |

| Record name | AMMONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2422 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1051 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ammonium chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ammonium_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54450-56-5 ((ammonium)HCl2)), 12125-02-9 (Parent) | |

| Record name | Ammonium chloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012125029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium chloride (NH4)(HCl2)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054450565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0020078 | |

| Record name | Ammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

53.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ammonium chloride is a white crystalline solid. It is soluble in water(37%). The primary hazard is the threat posed to the environment. Immediate steps should be taken to limit its spread to the environment. It is used to make other ammonium compounds, as a soldering flux, as a fertilizer, and for many other uses., Dry Powder; Liquid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Finely divided, odorless, white particulate dispersed in air; [NIOSH], ODOURLESS COLOURLESS-TO-WHITE HYGROSCOPIC SOLID IN VARIOUS FORMS., Finely divided, odorless, white particulate dispersed in air. | |

| Record name | AMMONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2422 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium chloride ((NH4)Cl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium chloride fume | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/292 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | AMMONIUM CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1051 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | AMMONIUM CHLORIDE FUME | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/164 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ammonium chloride fume | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0029.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Sublimes (NIOSH, 2023), Sublimes, 338 °C (sublimes), 520 °C, sublimes | |

| Record name | AMMONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2422 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium chloride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06767 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/483 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMMONIUM CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1051 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | AMMONIUM CHLORIDE FUME | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/164 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ammonium chloride fume | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0029.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

37 % (NIOSH, 2023), Strongly endothermic; sublimes without melting; somewhat hygroscopic; tendency to cake; hydrochloric acid and sodium chloride decrease solubility in water, In water, 39.5 g/100 g water at 25 °C, Almost insoluble in acetone, ether, ethyl acetate; soluble in alcohol, 28.3% (wt/wt) in water at 25 °C, Soluble in liquid ammonia, For more Solubility (Complete) data for AMMONIUM CHLORIDE (10 total), please visit the HSDB record page., Solubility in water, g/100ml at 25 °C: 28.3, 37% | |

| Record name | AMMONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2422 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/483 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMMONIUM CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1051 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ammonium chloride fume | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0029.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.53 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.519 g/cu cm, 1.5 g/cm³, 1.53 | |

| Record name | AMMONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2422 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/483 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMMONIUM CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1051 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | AMMONIUM CHLORIDE FUME | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/164 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ammonium chloride fume | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0029.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

1 mmHg at 321 °F (NIOSH, 2023), 1 Pa at 91 °C (solid); 10 Pa at 121 °C (solid); 100 Pa at 159 °C (solid); 1kPa at 204.7 °C (solid); 10 kPa at 263.1 °C (solid); 100 kPa at 339.5 °C (solid), Vapor pressure, kPa at 160 °C: 0.13, 1 mmHg at 321 °F, (321 °F): 1 mmHg | |

| Record name | AMMONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2422 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/483 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMMONIUM CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1051 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | AMMONIUM CHLORIDE FUME | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/164 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ammonium chloride fume | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0029.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Principal impurity is NaCl. | |

| Record name | AMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/483 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals or crystalline masses, or white, granular powder, Colorless cubic crystals, A white, fine or coarse, crystalline powder, Finely divided, ... white particulate dispersed in air. /Ammonium chloride fume/ | |

CAS No. |

12125-02-9, 54450-56-5 | |

| Record name | AMMONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2422 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12125-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium chloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012125029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium chloride (NH4)(HCl2)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054450565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium chloride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06767 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ammonium chloride ((NH4)Cl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.976 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ammonium chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01Q9PC255D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/483 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMMONIUM CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1051 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | AMMONIUM CHLORIDE FUME | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/164 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ammonium chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/BP456D70.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

662 °F (Sublimes) (NIOSH, 2023), 520.1 (triple point; decomposes), 662 °F (sublimes), 662 °F (Sublimes) | |

| Record name | AMMONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2422 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium chloride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06767 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/483 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMMONIUM CHLORIDE FUME | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/164 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ammonium chloride fume | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0029.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

What is the isotopic purity of Ammonium-15N,d4 chloride?

An In-Depth Technical Guide to the Isotopic Purity of Ammonium-15N,d4 Chloride

Introduction

This compound (Chemical Formula: ¹⁵ND₄Cl) is a stable, non-radioactive, isotopically labeled form of ammonium chloride.[1][2] In this compound, the naturally abundant nitrogen-14 (¹⁴N) isotope is replaced with the heavier ¹⁵N isotope, and the four hydrogen atoms (¹H, protium) are substituted with their heavy isotope, deuterium (²H or D). This dual labeling results in a significant mass shift compared to its unlabeled counterpart, making it an invaluable tool in modern analytical chemistry.[3]

This guide provides a comprehensive overview of the methods and rationale for determining the isotopic purity of this compound. For researchers in drug development, metabolomics, and proteomics, the precise characterization of this compound is not merely a quality control step but a prerequisite for generating accurate and reproducible quantitative data.[4][5] Its most common application is as an internal standard in quantitative analyses using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[4][5] The accuracy of these sensitive techniques is fundamentally dependent on the isotopic purity of the standard used.

The Critical Role of Isotopic Purity in Quantitative Analysis

The primary function of this compound in research is to serve as an internal standard for Isotope Dilution Mass Spectrometry (IDMS), a gold-standard quantification technique.[6] In a typical IDMS workflow, a known amount of the labeled standard (e.g., a deuterated drug metabolite standard) is spiked into a sample containing the unlabeled analyte of interest. The ratio of the labeled to unlabeled compound is then measured by a mass spectrometer.

Causality Behind the Need for High Purity: The fundamental assumption of IDMS is that the labeled internal standard behaves identically to the unlabeled analyte during sample preparation, chromatography, and ionization, but is distinguishable by its mass.[7] If the internal standard is contaminated with unlabeled or partially labeled species, it introduces a significant bias. For instance, if the this compound standard contains a significant amount of unlabeled ammonium chloride, it will artificially inflate the signal of the analyte, leading to an underestimation of the analyte's true concentration. High isotopic purity (typically >98%) ensures that the signal measured for the internal standard is truly representative of its concentration, thereby guaranteeing the accuracy and precision of the final quantitative result.[8][9]

Mass Spectrometry: The Primary Method for Purity Assessment

High-resolution mass spectrometry (HRMS), particularly with Time-of-Flight (TOF) analyzers, is the definitive technique for determining the isotopic enrichment of labeled compounds.[10][11] It allows for the clear resolution and quantification of the mass differences between the fully labeled compound and its various isotopic contaminants.

Data Presentation: Properties and Isotopic Distribution

The key physical and isotopic properties of this compound are summarized below.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Chemical Name | This compound | [9] |

| CAS Number | 99011-95-7 | [1][8][9] |

| Molecular Formula | ¹⁵ND₄Cl | [1] |

| Molecular Weight | 58.51 g/mol | [8][9] |

| Appearance | White to off-white solid | [9] |

| Typical ¹⁵N Enrichment | ≥98 atom % | [8] |

| Typical Deuterium (D) Enrichment | ≥98 atom % |[3][8] |

Table 2: Theoretical Mass-to-Charge (m/z) of Ammonium Ion Isotopologues

| Isotopologue | Formula | Exact Mass (Da) | Description |

|---|---|---|---|

| Unlabeled | ¹⁴NH₄⁺ | 18.0338 | Unlabeled impurity |

| Partially Labeled (N) | ¹⁵NH₄⁺ | 19.0309 | ¹⁵N correct, but no deuterium |

| Partially Labeled (D) | ¹⁴ND₄⁺ | 22.0589 | Deuterium correct, but ¹⁴N |

| Fully Labeled | ¹⁵ND₄⁺ | 23.0559 | Target Compound |

Experimental Protocol: Isotopic Purity by HRMS

This protocol outlines a general methodology for determining the isotopic purity of this compound using LC-HRMS.

-

Sample Preparation:

-

Accurately weigh and dissolve a small amount of this compound in a suitable solvent (e.g., LC-MS grade water or methanol) to a final concentration of approximately 1 µg/mL.

-

Prepare a similar solution of unlabeled ammonium chloride as a reference standard.

-

-

Instrumentation and Method:

-

Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is required.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode to detect the ammonium cation ([NH₄]⁺).

-

Analysis Mode: Full scan MS analysis is sufficient. Direct infusion or a simple chromatographic method (e.g., HILIC column) can be used to introduce the sample.

-

Mass Range: Set the scan range to cover m/z 15-30 to capture all potential isotopologues.

-

Resolution: Set the instrument to a high resolution (>20,000 FWHM) to ensure baseline separation of the isotopic peaks.[10]

-

-

Data Acquisition:

-

Inject the unlabeled standard to confirm its retention time (if using chromatography) and mass spectrum. This establishes the natural isotopic abundance pattern.

-

Inject the this compound sample and acquire the full scan mass spectrum.

-

-

Data Analysis and Calculation:

-

Extract the ion chromatograms for the m/z values corresponding to the target compound and potential impurities (see Table 2).

-

From the mass spectrum, obtain the integrated peak areas (intensities) for each isotopologue.

-

Correct the measured intensities by subtracting the contribution of natural isotopes from preceding peaks.[11]

-

Calculate the isotopic purity using the following formula:

Isotopic Purity (%) = (Intensity of Fully Labeled Ion / Sum of Intensities of All Related Isotopologue Ions) x 100

-

Visualization: Mass Spectrometry Workflow

Caption: Workflow for Isotopic Purity Determination by HRMS.

NMR Spectroscopy: An Orthogonal Verification Method

While MS is the primary tool, NMR spectroscopy provides a powerful, independent (orthogonal) verification of isotopic enrichment.[12] It confirms the identity of the compound and provides specific information about the location of the isotopes. For this compound, both ¹⁵N and ¹H NMR are informative.

Principle of NMR Verification

-

¹⁵N NMR: Direct detection of the ¹⁵N nucleus provides unambiguous confirmation of ¹⁵N enrichment. A single, sharp peak in the ¹⁵N spectrum, at the appropriate chemical shift for the ammonium ion, confirms the presence of the ¹⁵N isotope. The signal intensity, when compared to a known standard, can be used for quantification.[13][14]

-

¹H NMR: In a fully deuterated compound, the proton signal should be absent or significantly diminished. Therefore, ¹H NMR serves as an excellent method to confirm the degree of deuteration. The presence of a significant peak in the ¹H spectrum would indicate incomplete deuteration (e.g., presence of ¹⁵ND₃H⁺).

Experimental Protocol: NMR Analysis

-

Sample Preparation:

-

Dissolve a sufficient amount of the sample (typically 5-10 mg) in a deuterated solvent (e.g., D₂O).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹⁵N NMR Acquisition:

-

Instrument: High-field NMR spectrometer (e.g., >400 MHz).

-

Experiment: A simple 1D ¹⁵N experiment with proton decoupling. Advanced pulse sequences like INEPT can be used to enhance sensitivity if needed.[13]

-

Data Processing: The resulting spectrum should show a single peak. The absence of a signal at the chemical shift for ¹⁴NH₄⁺ (which is NMR-inactive under these conditions but its presence would be inferred by other means if significant) and the strong presence of the ¹⁵N signal confirms enrichment.

-

-

¹H NMR Acquisition:

-

Instrument: Any standard NMR spectrometer.

-

Experiment: A standard 1D ¹H experiment.

-

Data Processing: Acquire the spectrum and integrate the region where the ammonium proton signal is expected (~7-8 ppm, though this can vary). The area of this peak relative to a known internal standard or the residual solvent peak provides a quantitative measure of the proton-containing impurity.

-

Visualization: Molecular Structure and Isotopic Labels

Caption: Structure of this compound.

Conclusion: A Self-Validating System for Trustworthy Science

The determination of isotopic purity for a critical reagent like this compound is a cornerstone of reliable quantitative research. A single analytical technique, while powerful, may be subject to unforeseen interferences or artifacts. The combined use of high-resolution mass spectrometry and multinuclear NMR spectroscopy constitutes a self-validating system. MS provides precise quantification of all isotopologues based on mass, while NMR confirms the specific location and abundance of the ¹⁵N and deuterium labels. This dual-pronged approach provides the highest degree of confidence in the isotopic purity value, ensuring that the internal standard will perform its function with the accuracy and precision demanded by modern drug development and scientific research.

References

- 1. scbt.com [scbt.com]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. Ammonium-d4 chloride D 98atom 12015-14-4 [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. isotope.com [isotope.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. almacgroup.com [almacgroup.com]

- 11. researchgate.net [researchgate.net]

- 12. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 13. Position-specific 15 N isotope analysis in organic molecules: A high-precision 15 N NMR method to determine the intramolecular 15 N isotope composition and fractionation at natural abundance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benthamdirect.com [benthamdirect.com]

Navigating Isotopic Labeling: An In-depth Technical Guide to Ammonium-15N,d4 Chloride

For Researchers, Scientists, and Drug Development Professionals

Core Characteristics and Physicochemical Properties

Ammonium-15N,d4 chloride ((¹⁵N)D₄Cl) is a stable, isotopically labeled form of ammonium chloride where the nitrogen atom is the heavy isotope ¹⁵N and the hydrogen atoms are replaced by deuterium (D). This dual labeling makes it a powerful tool for a variety of analytical techniques, offering a distinct mass shift and unique spectroscopic signals.

Key Identifiers and Molecular Properties

A precise understanding of the fundamental properties of this compound is paramount for its effective use. The following table summarizes its key identifiers and physicochemical characteristics.

| Property | Value | Source(s) |

| Chemical Formula | ¹⁵ND₄Cl | [1][2] |

| CAS Number | 99011-95-7 | [1][2] |

| Molecular Weight | 58.51 g/mol | [1][2] |

| Isotopic Enrichment | ≥98 atom % ¹⁵N, ≥98-99 atom % D | [1][3] |

| Appearance | White crystalline solid/powder | [4] |

| Melting Point | 340 °C (sublimes) | |

| Solubility | Highly soluble in water, soluble in methanol, ethanol, and glycerol.[4][5][6] | [4][5][6] |

Structural Representation

The ionic nature of this compound, consisting of the labeled ammonium cation ([¹⁵N]D₄⁺) and the chloride anion (Cl⁻), is fundamental to its chemical behavior.

Caption: Ionic structure of this compound.

Applications in Advanced Scientific Research

The unique isotopic signature of this compound underpins its utility in a range of sophisticated research applications. Its primary role is as a tracer and an internal standard, enabling precise quantification and metabolic flux analysis.

Internal Standard for Quantitative Analysis

In analytical chemistry, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, an ideal internal standard co-elutes with the analyte and exhibits similar ionization efficiency but is mass-resolvable.[7] this compound serves as an excellent internal standard for the quantification of ammonium and related small molecules in complex biological matrices.[8][9]

Causality in Experimental Choice: The use of a stable isotope-labeled internal standard like this compound is a deliberate choice to mitigate matrix effects and variations in instrument response.[7] Because its chemical and physical properties are nearly identical to the unlabeled analyte, it experiences the same sample preparation losses and ionization suppression or enhancement, leading to more accurate and precise quantification.

Metabolic Labeling and Flux Analysis

This compound is a key reagent for metabolic labeling studies. As a primary nitrogen source, it can be incorporated into cellular metabolic pathways, enabling the tracing of nitrogen through various biomolecules.[10] This is particularly valuable in proteomics for ¹⁵N labeling of proteins in cell culture and in metabolomics to study nitrogen metabolism.[10][11]

Experimental Protocols and Methodologies

To ensure the reliable application of this compound, validated and detailed protocols are essential. The following sections provide step-by-step methodologies for its use as an internal standard and in metabolic labeling.

Protocol: Preparation of an Internal Standard Stock Solution

This protocol outlines the preparation of a concentrated stock solution of this compound for use in quantitative mass spectrometry.

Step 1: Reagent Handling

-

Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

-

Weigh the required amount of the compound in a clean, dry vial using a calibrated analytical balance.

Step 2: Dissolution

-

Add a high-purity solvent, such as LC-MS grade water or methanol, to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).

-

Vortex or sonicate the mixture until the solid is completely dissolved.

Step 3: Storage

-

Store the stock solution in a tightly sealed container at 4°C for short-term storage or -20°C to -80°C for long-term storage to ensure stability.[12]

Workflow: Quantitative Analysis using an Internal Standard

The following diagram illustrates the typical workflow for using this compound as an internal standard in a quantitative LC-MS/MS assay.

Caption: Workflow for quantitative analysis with an internal standard.

Protocol: ¹⁵N Labeling in Cell Culture

This protocol provides a general framework for the incorporation of the ¹⁵N isotope from this compound into proteins for proteomic analysis.

Step 1: Media Preparation

-

Prepare a cell culture medium that is deficient in unlabeled nitrogen sources (e.g., ammonium salts, amino acids).

-

Supplement the medium with this compound as the sole nitrogen source at a concentration suitable for the specific cell line.[10]

Step 2: Cell Culture

-

Grow the cells in the ¹⁵N-containing medium for a sufficient number of passages to ensure near-complete incorporation of the heavy isotope.

-

Monitor cell viability and growth to ensure the labeling process is not cytotoxic.

Step 3: Protein Extraction and Analysis

-

Harvest the ¹⁵N-labeled cells and extract the proteins using a suitable lysis buffer.

-

The labeled proteins can then be analyzed by mass spectrometry to differentiate them from unlabeled or lightly labeled proteins.[11]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are imperative when handling this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and causes serious eye irritation.[1][12]

-

GHS Pictogram: GHS07 (Exclamation Mark)[1]

-

Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation)[1]

-

Precautionary Statements: P264, P270, P280, P301+P312, P305+P351+P338, P337+P313, P501[1][12]

Recommended PPE:

-

Eye Protection: Safety glasses with side shields or goggles.[12]

-

Hand Protection: Compatible chemical-resistant gloves.[12]

-

Respiratory Protection: A NIOSH-approved dust mask is recommended, especially when handling the powder.

-

Skin and Body Protection: Lab coat and appropriate protective clothing.[12]

Storage and Stability

Proper storage is crucial to maintain the integrity and stability of this compound.

-

Storage Conditions: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[12] A recommended storage temperature is 4°C.[12]

-

Incompatibilities: Avoid contact with strong acids, strong bases, and strong oxidizing agents.[13]

-

Stability: The compound is stable under recommended storage conditions.[12] It is also hygroscopic, meaning it can absorb moisture from the air.

Conclusion

This compound is an indispensable tool for researchers in the pharmaceutical and life sciences. Its well-defined physical and chemical properties, coupled with its utility as an internal standard and a metabolic label, enable a high degree of precision and accuracy in a wide array of analytical applications. By adhering to the detailed protocols and safety guidelines presented in this guide, scientists can confidently and effectively integrate this valuable reagent into their research workflows.

References

- 1. This compound 15N 98atom , D 99atom 99011-95-7 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. AMMONIUM CHLORIDE (D4, 98% 15N, 98%) | Eurisotop [eurisotop.com]

- 4. Ammonium chloride - Sciencemadness Wiki [sciencemadness.org]

- 5. Ammonium chloride - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 6. echemi.com [echemi.com]

- 7. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. isotope.com [isotope.com]

- 11. scientificlabs.co.uk [scientificlabs.co.uk]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]

An In-Depth Technical Guide to the Synthesis and Manufacturing of Ammonium-15N,d4 Chloride

Introduction

Ammonium-15N,d4 chloride ([¹⁵N]D₄-NH₄Cl) is a stable, isotopically labeled inorganic salt of significant importance in advanced scientific research. As a Senior Application Scientist, I've observed its increasing application as an internal standard in quantitative mass spectrometry (MS) and as a tracer in metabolic studies.[1] Its utility spans diverse fields, including proteomics, metabolomics, and environmental analysis, where precise quantification is paramount.[2][3] The incorporation of a single ¹⁵N atom and four deuterium (D) atoms provides a distinct mass shift from its unlabeled counterpart, enabling accurate analyte measurement by correcting for variations during sample preparation and analysis.[4][5]

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound. It is designed for researchers, chemists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles and critical quality control measures that ensure the production of a high-purity, well-characterized final product.

Mechanistic Framework and Synthesis Strategy

The Core Reaction: Acid-Base Neutralization

The synthesis of this compound is fundamentally an acid-base neutralization reaction. It involves the reaction of a ¹⁵N-labeled ammonia source with a deuterated acid. The core transformation is the transfer of a deuterium ion (D⁺) from the acid to the lone pair of electrons on the ¹⁵N-ammonia molecule.

Reaction: ¹⁵NH₃ + DCl → [¹⁵N]D₃H-NH₃⁺Cl⁻ ⇌ [¹⁵N]D₄-NH₄⁺Cl⁻

In the presence of deuterium oxide (D₂O) as a solvent, the protons on the ¹⁵N-ammonia molecule undergo rapid exchange with deuterium ions from the solvent, leading to the fully deuterated ammonium ion, [¹⁵N]D₄-N⁺.

Isotopic Labeling: The "Why" Behind the Choice

The selection of ¹⁵N and deuterium is strategic for mass spectrometry applications.

-

Nitrogen-15 (¹⁵N): As a stable, non-radioactive isotope with a natural abundance of approximately 0.37%, enriching the molecule with ¹⁵N (to ≥98 atom %) creates a +1 mass unit shift for each nitrogen atom compared to the most abundant ¹⁴N isotope.[6]

-

Deuterium (D or ²H): Replacing the four protium (¹H) atoms with deuterium atoms results in a +4 mass unit shift (M+4).[5]

This combined labeling strategy produces a final product with a significant mass difference from the natural analog, placing it in a region of the mass spectrum with minimal background interference, thereby enhancing the sensitivity and accuracy of quantification.

Critical Starting Materials

The quality of the final product is directly contingent on the purity and isotopic enrichment of the starting materials.

| Starting Material | Key Specifications | Rationale |

| ¹⁵N-Ammonia (¹⁵NH₃) or ¹⁵N-Ammonium Chloride (¹⁵NH₄Cl) | Isotopic Enrichment: ≥98 atom % ¹⁵N. Chemical Purity: ≥99%. | High isotopic enrichment is crucial for the final product to serve as an effective internal standard. Chemical purity prevents the introduction of unwanted side products. |

| Deuterium Chloride (DCl) in Deuterium Oxide (D₂O) | Isotopic Enrichment: ≥98 atom % D. Concentration: Typically 20-35 wt. % in D₂O. | High deuterium enrichment ensures complete deuteration of the ammonium ion. D₂O as a solvent facilitates the H/D exchange. |

| Deuterium Oxide (D₂O) | Isotopic Enrichment: ≥99 atom % D. | Used as a solvent to maintain a deuterium-rich environment and drive the H/D exchange to completion. |

Manufacturing and Synthesis Protocol

The manufacturing process is designed to ensure high yield, purity, and isotopic integrity. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses and gloves, must be worn.

Synthesis Workflow Overview

Caption: High-level workflow for the synthesis of this compound.

Detailed Step-by-Step Synthesis Protocol

Note: This protocol is a representative example. Specific quantities should be adjusted based on the desired scale.

-

Reagent Preparation:

-

If starting from ¹⁵NH₄Cl, dissolve a stoichiometric amount in a minimal volume of high-purity D₂O.

-

If using ¹⁵NH₃ gas, bubble it through a pre-chilled D₂O solvent in a sealed reaction vessel until the desired concentration is reached.

-

-

Reaction Setup:

-

Place the ¹⁵N-ammonia/D₂O solution in a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inlet for inert gas (Argon or Nitrogen).

-

Cool the flask in an ice bath to 0-5 °C. This is critical to control the exothermic nature of the neutralization reaction.

-

-

Acid Addition:

-

Slowly add a stoichiometric equivalent of Deuterium Chloride solution (in D₂O) to the stirred ammonia solution via the dropping funnel over a period of 30-60 minutes.

-

Maintain the temperature below 10 °C throughout the addition to prevent the loss of volatile ammonia.

-

-

Reaction Completion:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

-

Continue stirring for an additional 1-2 hours to ensure the reaction and the H/D exchange go to completion.

-

-

Product Isolation and Purification:

-

Remove the solvent (primarily D₂O) under reduced pressure using a rotary evaporator.

-

The resulting crude solid is then purified by recrystallization.[7] A common method is to dissolve the solid in a minimal amount of hot D₂O and then induce crystallization by adding a miscible organic solvent like deuterated isopropanol or by slow cooling.

-

Collect the purified white crystals by vacuum filtration.

-

-

Drying and Storage:

-

Dry the crystals under high vacuum at an elevated temperature (e.g., 50-60 °C) for several hours to remove any residual solvent.

-

Store the final product in a tightly sealed container under an inert atmosphere, as ammonium chloride is hygroscopic.

-

Critical Process Parameters

| Parameter | Recommended Range | Impact on Quality |

| Reaction Temperature | 0-10 °C (during addition) | Controls reaction rate and prevents loss of volatile ¹⁵NH₃, ensuring correct stoichiometry and yield. |

| Rate of Acid Addition | Slow, dropwise | Prevents localized overheating and ensures a homogenous reaction. |

| Solvent Choice | Deuterium Oxide (D₂O) | Maximizes the isotopic enrichment of deuterium by facilitating H/D exchange. |

| Purification Method | Recrystallization | Crucial for removing unreacted starting materials and other ionic impurities, ensuring high chemical purity.[7][8] |

| Drying Conditions | High Vacuum, 50-60 °C | Ensures complete removal of residual solvents, which is critical for accurate weighing and solution preparation. |

Quality Control and Analytical Characterization

Rigorous analytical testing is non-negotiable to validate the identity, purity, and isotopic enrichment of the final product.

Analytical Workflow

Caption: Quality control workflow for this compound.

Analytical Techniques and Expected Results

-

Mass Spectrometry (MS):

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Used to determine the level of deuterium incorporation. A high-quality product should show only a very small residual proton signal.

-

²H NMR: Confirms the presence of deuterium in the ammonium ion.[4]

-

¹⁵N NMR: Provides direct evidence of ¹⁵N incorporation and can be used for structural confirmation. The chemical shift for ¹⁵NH₄Cl is a known reference value.[11][12]

-

-

Elemental Analysis:

-

Purpose: To determine the elemental composition (N, H, Cl) and confirm the overall chemical purity.

-

Expected Result: The experimentally determined weight percentages of the elements should match the theoretical values for [¹⁵N]D₄-NH₄Cl.

-

Final Product Acceptance Criteria

| Test | Specification |

| Appearance | White crystalline solid |

| Chemical Purity | ≥99% (by assay) |

| Isotopic Enrichment (¹⁵N) | ≥98 atom % |

| Isotopic Enrichment (D) | ≥98 atom %[5][13] |

| Identity (MS, NMR) | Conforms to the structure of [¹⁵N]D₄-NH₄Cl |

Safety and Handling

While stable isotopes are not radioactive, standard laboratory safety protocols for handling chemicals must be followed.[14][15]

-

Handling: Handle in a fume hood. Avoid inhalation of dust or direct contact with skin and eyes.[4] Use appropriate PPE, including gloves, lab coat, and safety goggles.

-

Storage: Ammonium chloride is hygroscopic and should be stored in a cool, dry place in a tightly sealed container, preferably in a desiccator or under an inert atmosphere.[3]

-

Toxicity: Ammonium chloride can be harmful if swallowed and causes serious eye irritation.[5][16]

Conclusion

The synthesis of this compound is a precise and controllable process rooted in fundamental acid-base chemistry. Success in manufacturing this vital analytical standard hinges on the use of high-purity, isotopically enriched starting materials and the execution of a meticulous purification strategy. Rigorous quality control, employing a suite of analytical techniques such as MS and NMR, is essential to validate the final product's identity, chemical purity, and isotopic enrichment. By adhering to the principles and protocols outlined in this guide, researchers and manufacturers can confidently produce a high-quality reagent that meets the demanding standards of modern quantitative analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. isotope.com [isotope.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. 氯化铵-d4 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 6. The Science Behind Nitrogen-15 Enrichment: Methods and Cutting-Edge Uses - China Isotope Development [asiaisotopeintl.com]

- 7. youtube.com [youtube.com]

- 8. SU138240A1 - The method of purification of ammonium chloride - Google Patents [patents.google.com]

- 9. Measurement of 15N enrichment in multiple amino acids and urea in a single analysis by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 15N enrichment of ammonium, glutamine-amide and urea, measured via mass isotopomer analysis of hexamethylenetetramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 15N chemical shift referencing in solid state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. spectrabase.com [spectrabase.com]

- 13. isotope.com [isotope.com]

- 14. safetyservices.ucdavis.edu [safetyservices.ucdavis.edu]

- 15. osti.gov [osti.gov]

- 16. Ammonium-15N chloride 15N 5atom 39466-62-1 [sigmaaldrich.com]

A Technical Guide to Ammonium-15N,d4 Chloride: Principles and Applications in Advanced Research

Introduction: The Quintessential Isotopic Standard

Ammonium-15N,d4 chloride (¹⁵ND₄Cl) is a doubly labeled inorganic salt, enriched with both the stable heavy isotope of nitrogen (¹⁵N) and the stable heavy isotope of hydrogen (deuterium, D). This dual labeling confers a significant mass shift compared to its unlabeled counterpart, making it an invaluable tool in analytical chemistry, particularly in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Its primary role is as a metabolic label and an internal standard, enabling precise quantification and structural elucidation of molecules in complex biological matrices.

The utility of ¹⁵ND₄Cl stems from its ability to be incorporated into biological systems through metabolic pathways. As a primary nitrogen source, it can be used to label the entire proteome, metabolome, or specific nitrogen-containing biomolecules in vivo.[1][2] This allows for direct and accurate comparison of protein or metabolite abundance between different experimental conditions, a cornerstone of quantitative proteomics and metabolomics.[1][3]

Physicochemical Properties and Specifications

The precise identity and purity of an isotopic standard are paramount for its effective use. The key properties of this compound are summarized below, providing researchers with the essential data for experimental design and quality control.

| Property | Value | Source(s) |

| CAS Number | 99011-95-7 | [4][5][6] |

| Molecular Formula | ¹⁵ND₄Cl | [5] |

| Molecular Weight | 58.51 g/mol | [4][5][6] |

| Appearance | White crystalline powder or solid | [7][8] |

| Isotopic Purity (¹⁵N) | Typically ≥98 atom % | [5][6] |

| Isotopic Purity (D) | Typically ≥99 atom % | [5] |

| Mass Shift from Unlabeled | M+5 | |

| Melting Point | 340 °C (sublimes) |

Core Applications in Drug Development and Life Science Research

The versatility of this compound allows its application across various stages of research, from fundamental biology to pharmaceutical development.

Quantitative Proteomics via Metabolic Labeling

Stable isotope labeling is a powerful strategy in quantitative proteomics for accurately determining changes in protein abundance.[3] While SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) is a well-known technique, direct metabolic labeling using a ¹⁵N source like ¹⁵NH₄Cl offers a comprehensive approach to label the entire proteome.[1][9]

Causality in Experimental Choice: Why choose ¹⁵N metabolic labeling? This method ensures that nearly all proteins synthesized by the cells will incorporate the ¹⁵N label, providing a global and unbiased internal standard for every protein identified.[1] This is particularly advantageous in organisms where auxotrophic strains for specific amino acids (required for SILAC) are not available or when studying global nitrogen metabolism.[10] The mass difference between the "light" (¹⁴N) and "heavy" (¹⁵N) peptides varies depending on the number of nitrogen atoms, a key difference from the fixed mass shifts in SILAC.[10]

Internal Standard for Mass Spectrometry (MS)

In quantitative MS-based assays, particularly in pharmacokinetic and metabolic studies, an ideal internal standard co-elutes with the analyte but is distinguishable by mass. ¹⁵ND₄Cl can be used to synthesize labeled versions of drug candidates or metabolites.[11] These labeled compounds serve as perfect internal standards, as they share identical physicochemical properties with the unlabeled analyte, correcting for variations in sample preparation, chromatographic retention, and ionization efficiency.

NMR Spectroscopy

In NMR, ¹⁵N-labeled compounds are essential for studying the structure and dynamics of proteins and other nitrogen-containing molecules.[12][13] Although ¹⁵ND₄Cl itself is a simple molecule, it serves as the foundational source for incorporating ¹⁵N into complex biomolecules for NMR analysis.[2][12][13] Furthermore, compounds like ¹⁵NH₄Cl are used as external references for calibrating the ¹⁵N chemical shift scale in solid-state NMR experiments, ensuring data consistency and accuracy across different studies.[14]

Experimental Methodologies: Self-Validating Protocols

The following protocols are designed to be self-validating, meaning the successful incorporation of the isotopic label provides an internal control for the experiment's success.

Protocol: ¹⁵N Metabolic Labeling of E. coli for Quantitative Proteomics

This protocol details the steps to grow E. coli in a minimal medium where this compound is the sole nitrogen source.

Objective: To produce a "heavy" labeled proteome to serve as an internal standard for a comparative proteomics experiment.

Materials:

-

M9 minimal medium components

-

This compound (¹⁵ND₄Cl)

-

Unlabeled Ammonium chloride (¹⁴NH₄Cl)

-

Glucose (or other carbon source)

-

E. coli strain of interest

-

Shaking incubator, centrifuge, lysis buffer, LC-MS system

Step-by-Step Methodology:

-

Prepare Media: Prepare two batches of M9 minimal medium. For the "heavy" medium, replace standard ¹⁴NH₄Cl with ¹⁵ND₄Cl as the sole nitrogen source. For the "light" medium, use standard ¹⁴NH₄Cl.

-

Adaptation Culture: Inoculate a small starter culture in the "light" M9 medium and grow overnight. This ensures the bacteria are adapted to minimal medium.

-

Inoculation: Inoculate two larger cultures, one with "light" medium and one with "heavy" medium, using the adaptation culture. Grow the cells for at least 5-7 generations to ensure >95% incorporation of the ¹⁵N label. Monitor cell growth by measuring optical density (OD₆₀₀). The similar growth rates between light and heavy cultures serve as an initial validation of non-toxicity.

-

Experimental Treatment: Apply the experimental condition (e.g., drug treatment) to one culture and the vehicle/control to the other.

-

Harvest and Mix: Harvest equal numbers of cells from the "light" and "heavy" cultures. Mix them 1:1. This early mixing is crucial as it controls for downstream sample handling variability.

-

Protein Extraction: Lyse the mixed cell pellet using a suitable lysis buffer and standard protocols to extract the total proteome.

-

Proteomic Sample Preparation: Perform protein digestion (e.g., with trypsin), followed by peptide cleanup and fractionation.

-

LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer. The instrument will detect pairs of peptides—a "light" version and a "heavy" version—that co-elute but are separated by mass.

-

Data Analysis: Use specialized software to identify peptide pairs and calculate the intensity ratio (Heavy/Light). This ratio reflects the relative abundance of the protein between the two conditions.[10]

Below is a diagram illustrating the general workflow for a ¹⁵N metabolic labeling experiment.

Caption: Workflow for quantitative proteomics using ¹⁵N metabolic labeling.

Protocol: Use as an Internal Standard in LC-MS Quantification

Objective: To quantify an analyte (e.g., a primary amine drug) in a plasma sample using a stable isotope-labeled internal standard (SIL-IS) synthesized from ¹⁵ND₄Cl.

Methodology Logic: The SIL-IS is added at the very beginning of sample processing. Any loss of analyte during extraction, derivatization, or injection will be mirrored by a proportional loss of the SIL-IS. The ratio of the analyte peak area to the SIL-IS peak area remains constant, ensuring accurate quantification.

Step-by-Step Methodology:

-

Prepare Standards: Synthesize the ¹⁵N,d₄-labeled version of the analyte using ¹⁵ND₄Cl as a precursor. Prepare a stock solution of the SIL-IS at a known concentration.

-

Sample Spiking: To each plasma sample, standard, and quality control (QC) sample, add a precise volume of the SIL-IS stock solution.

-

Sample Extraction: Perform a protein precipitation or liquid-liquid extraction to remove plasma proteins and interferences.

-

Analysis: Inject the extracted sample into an LC-MS/MS system.

-

MRM Method Development: Develop a Multiple Reaction Monitoring (MRM) method with at least two transitions: one for the unlabeled analyte and one for the SIL-IS.

-

Quantification: Generate a calibration curve by plotting the peak area ratio (Analyte/SIL-IS) against the concentration of the calibration standards. Determine the concentration of the analyte in the unknown samples using this curve.

The logical relationship for quantification is visualized below.

Caption: Logic of using a stable isotope-labeled internal standard for quantification.

Conclusion

This compound is more than a chemical reagent; it is an enabling tool for achieving the highest levels of accuracy and precision in modern analytical science. Its application in metabolic labeling provides a comprehensive and unbiased approach to quantitative proteomics, while its role as a precursor for internal standards is fundamental to robust bioanalytical methods in drug development. By understanding the principles behind its use and adhering to validated protocols, researchers can unlock new insights into complex biological systems with confidence in their quantitative data.

References

- 1. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. isotope.com [isotope.com]

- 3. Stable isotopic labeling in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound 15N 98atom , D 99atom 99011-95-7 [sigmaaldrich.com]

- 6. AMMONIUM CHLORIDE (D4, 98% 15N, 98%) | Eurisotop [eurisotop.com]

- 7. Ammonium Chloride | NH4Cl | CID 25517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. westlab.com.au [westlab.com.au]

- 9. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). | Broad Institute [broadinstitute.org]

- 10. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]

- 11. escholarship.org [escholarship.org]

- 12. Cambridge Isotope Laboratories Ammonium Chloride (15N, 99%), 39466-62-1, | Fisher Scientific [fishersci.com]